Cyclohexylmagnesium Bromide
Overview
Description
Cyclohexylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are known for their role in forming carbon-carbon bonds, allowing for the construction of complex molecular structures from simpler ones. The reagent is typically represented as RMgX, where R is an organic group and X is a halogen, in this case, bromide .
Synthesis Analysis
The synthesis of cyclohexylmagnesium bromide is not directly detailed in the provided papers, but it can be inferred that it is prepared through the reaction of cyclohexyl bromide with magnesium metal, a process common to all Grignard reagents. The synthesis is often carried out in anhydrous ether or tetrahydrofuran (THF) to prevent the reagent from reacting with moisture .
Molecular Structure Analysis
While the molecular structure of cyclohexylmagnesium bromide is not explicitly discussed in the provided papers, it can be assumed to have a similar structure to other Grignard reagents, with a carbon-magnesium bond that is highly polarized. The carbon end is nucleophilic, which allows it to attack electrophilic carbon atoms in various substrates .
Chemical Reactions Analysis
Cyclohexylmagnesium bromide is involved in various chemical reactions as a Grignard reagent. For instance, it is used in the enantiomer-selective polymerization of (RS)-α-methylbenzyl methacrylate, where it acts as a chiral initiating system in conjunction with axially dissymmetric 2,2′-diamino-6,6′-dimethylbiphenyl. This leads to the formation of polymers with high isotacticity and enantiomer selectivity . Additionally, Grignard reagents like phenylmagnesium bromide, which share similarities with cyclohexylmagnesium bromide, are used in reactions with various substrates, such as octachlorocyclotetraphosphazatetraene, to form cyclic and acyclic phosphazenylmagnesium complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexylmagnesium bromide are not directly reported in the provided papers. However, Grignard reagents are generally characterized by their reactivity with water and air, necessitating strict anhydrous conditions for their handling and storage. They are also known for their ability to react with a wide range of electrophilic compounds, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols, carboxylic acids, and other functionalized organic molecules .
Scientific Research Applications
Grignard Reaction and Aziridines Synthesis
Cyclohexylmagnesium bromide is used in the Grignard reaction to convert ketoximes to aziridines, demonstrating its role in organic synthesis. This process involves the reduction of ketoximes, which is significant in organic chemistry for the production of aziridines, a class of organic compounds with a three-membered ring structure (Imai, Kawazoe, & Taguchi, 1976).
Catalysis in Cross-Coupling Reactions
Cyclohexylmagnesium bromide plays a pivotal role in catalytic cycles, particularly in cross-coupling reactions. This is exemplified by its use in iron-amine-catalyzed Kumada cross-coupling, where it interacts with various iron complexes, influencing the catalytic performance (Bedford, Brenner, Elorriaga, Harvey, & Nunn, 2016).
Safety And Hazards
Cyclohexylmagnesium Bromide is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .
Future Directions
Cyclohexylmagnesium Bromide has been used in the synthesis of seven-membered ring analogues of ketamine . It has also been used in the optimization of Kumada cross-coupling reactions of tri- and tetra-bromothiophenes and symmetrical di-bromo-2, 2’ bithiophene . These studies suggest that Cyclohexylmagnesium Bromide has potential applications in the synthesis of new compounds and materials.
properties
IUPAC Name |
magnesium;cyclohexane;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTXWCQFWLOXAT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]CC1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylmagnesium Bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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